2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene

Vue d'ensemble

Description

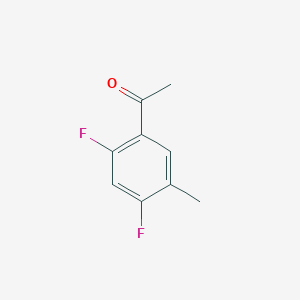

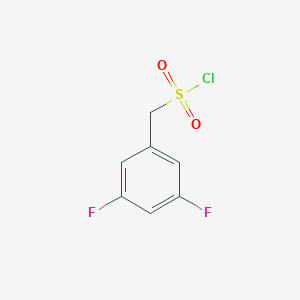

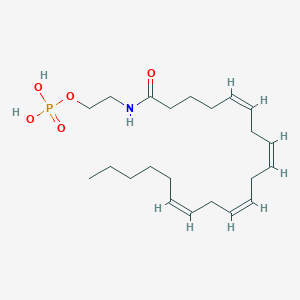

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene is a compound that has garnered interest for its unique chemical structure and potential applications in various fields of chemistry. Its synthesis and properties are rooted in its molecular arrangement, which includes bromo, fluoroethoxy, and nitro substituents on a benzene ring, contributing to its distinct chemical behavior.

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, starting from basic aromatic compounds followed by successive substitutions. For instance, compounds with similar structural features have been synthesized through reactions involving nucleophilic substitution, reduction, and nitration steps, showcasing the complexity and precision required in synthesizing specific bromo, fluoroethoxy, and nitro substituted benzenes (Jiang Qin, 2005).

Applications De Recherche Scientifique

Gas Chromatography Separation

Jiang Qin (2005) explored the use of gas chromatography (GC) for separating position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene, emphasizing the efficiency of nonpolarity columns for achieving the best resolution. This study highlights the compound's utility in analytical chemistry for precise measurements and separation processes (Jiang Qin, 2005).

Liquid-Crystalline Properties

H. Okamoto, H. Murai, and S. Takenaka (1997) investigated the liquid-crystalline properties of alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates, including bromo and nitro substituted compounds. Their research provides insights into the molecular arrangements and intermolecular interactions in these systems, which are crucial for understanding and developing advanced materials with specific liquid-crystalline properties (H. Okamoto, H. Murai, & S. Takenaka, 1997).

Antimicrobial Activity

K. Liaras, A. Geronikaki, et al. (2011) synthesized compounds including bromo, nitro, and fluoro groups on the benzene ring, assessing their antimicrobial activity. These compounds demonstrated significant potency against various microorganisms, suggesting potential applications in developing new antimicrobial agents (K. Liaras, A. Geronikaki, et al., 2011).

Molecular Structure Analysis

R. Kant, V. Gupta, et al. (2012) conducted a detailed study on the molecular structure of a related compound, examining the dihedral angles and intramolecular interactions. Such studies are pivotal in understanding the structural aspects of these compounds, which can influence their reactivity and properties (R. Kant, V. Gupta, et al., 2012).

Synthesis and Reactivity

Minami Kuroda and K. Kobayashi (2015) explored a two-step synthesis involving 1-bromo-2-(dialkoxymethyl)benzenes, leading to the creation of various compounds. Their research provides valuable insights into the synthetic routes and reactivity of these compounds, which can be applied in various fields of chemistry (Minami Kuroda & K. Kobayashi, 2015).

Molecular Ordering Analysis

D. P. Ojha (2005) conducted a comparative statistical analysis on the molecular ordering of smectogenic compounds, including those with fluoro and nitro groups. This research contributes to our understanding of molecular interactions and ordering in different phases, which is crucial for the development of new materials and technologies (D. P. Ojha, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIJZCGEPZWGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590142 | |

| Record name | 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191602-70-7 | |

| Record name | 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)

![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)

![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)